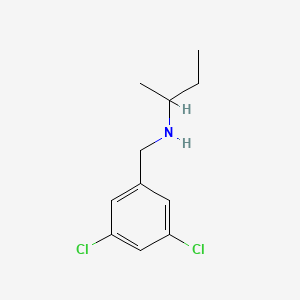

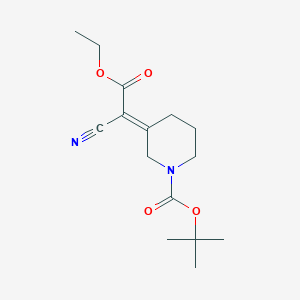

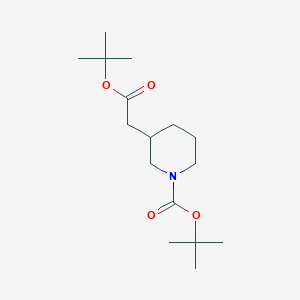

![molecular formula C16H26N2O5 B1532289 3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate CAS No. 625434-04-0](/img/structure/B1532289.png)

3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate

Overview

Description

The compound “3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate” has a CAS Number of 625434-04-0 and a molecular weight of 326.39 . It is a low melting solid with a melting point of 52 - 54 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H26N2O5/c1-6-22-14(20)13-11-9-18(15(21)23-16(2,3)4)8-10(17(11)5)7-12(13)19/h10-11,13H,6-9H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a low melting solid with a melting point of 52 - 54 degrees Celsius . Its molecular formula is C16H26N2O5 .Scientific Research Applications

Efficient Synthesis of Constrained Peptidomimetics

Azabicycloalkane amino acids are important rigid dipeptide mimetics employed in peptide-based drug discovery. An efficient synthesis approach for diastereomers related to the compound has been demonstrated, which serves as useful tools for structure-activity studies. This synthesis starts from methyl N-Boc-pyroglutamate, proceeding through a series of reactions to produce N-Boc-delta-oxo-alpha,omega-diaminoazelate intermediate, eventually yielding the desired fused ring system suitable for solid-phase synthesis (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Chiral Ligands in Enantioselective Oxidation

A new route to enantiomerically pure 9-oxabispidines, involving the compound of interest as a common late-stage intermediate, has been developed. These synthesized ligands have been evaluated for their efficacy in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, showcasing good to excellent selectivity factors. This highlights their potential in asymmetric synthesis, offering a versatile method for producing chiral molecules (Breuning, Steiner, Mehler, Paasche, & Hein, 2009).

Molecular Structure and Synthesis

The synthesis and structural analysis of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester related to the compound , have been carried out. This study involved intramolecular lactonization reactions and was characterized using NMR spectroscopy and X-ray diffraction, providing insights into the compound's molecular structure and potential for use in various chemical synthesis applications (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Application in C-H Insertion Reaction for Functionalized Cyclopentane Synthesis

The compound's related chemical structures have been used in dirhodium(II)-catalyzed C-H insertion reactions, leading to the synthesis of optically active, highly functionalized cyclopentane. This demonstrates the compound's versatility in facilitating complex organic transformations, contributing to the development of novel synthetic methodologies (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).

Safety and Hazards

Properties

IUPAC Name |

3-O-tert-butyl 6-O-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5/c1-6-22-14(20)13-11-9-18(15(21)23-16(2,3)4)8-10(17(11)5)7-12(13)19/h10-11,13H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQLSUNZALBDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CN(CC(N2C)CC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1532223.png)

![4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1532225.png)

![3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B1532227.png)